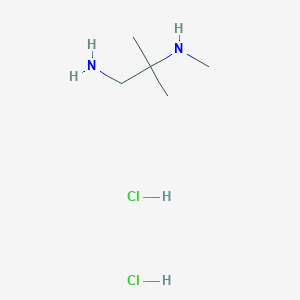

2-(3-Fluoro-2-iodophenyl)acetonitrile

Overview

Description

Scientific Research Applications

Organic Synthesis

2-(3-Fluoro-2-iodophenyl)acetonitrile: is a valuable intermediate in organic synthesis due to its reactive halogen and nitrile groups . It can be used to construct complex molecules through various reactions such as cross-coupling reactions, where the iodine atom can be replaced by other groups or atoms, and the nitrile group can serve as a precursor to amides or carboxylic acids.

Pharmaceutical Research

In pharmaceutical research, this compound can be utilized to synthesize novel drug candidates. Its structure allows for the introduction of fluorine, which can significantly alter the biological activity of a molecule. The iodine moiety is also useful in radio-labeling studies for tracking the distribution of drugs within the body .

Material Science

2-(3-Fluoro-2-iodophenyl)acetonitrile: may play a role in the development of new materials, especially in the field of organic electronics. The iodine atom can be used to create charge-transfer complexes, which are essential for creating semiconducting materials used in devices like organic light-emitting diodes (OLEDs) .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its unique molecular signature allows it to be a reference point in techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy .

Biochemistry

In biochemistry, 2-(3-Fluoro-2-iodophenyl)acetonitrile could be used to study enzyme-catalyzed reactions where the nitrile group acts as a mimic of the natural substrate. This can help in understanding enzyme mechanisms or in the design of enzyme inhibitors .

Environmental Applications

The environmental applications of this compound could include its use as a tracer or probe to study chemical processes in the atmosphere. The iodine component is particularly useful in studying iodine-catalyzed atmospheric reactions that play a role in climate and environmental health .

Safety and Hazards

properties

IUPAC Name |

2-(3-fluoro-2-iodophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKBSXPUMKJOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-2-iodophenyl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)

![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1376569.png)

![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)

methanol](/img/structure/B1376583.png)

![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)